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Compound of Interest

Compound Name: GXF-111

Cat. No.: B12396617 Get Quote

The investigational drug designated as "GXF-111" does not appear in publicly available

scientific literature or clinical trial databases. It is possible that this designation is an internal

company code, a typographical error, or refers to a very early-stage compound not yet in the

public domain. However, several other investigational therapies with similar "X-111"

designations are currently under development. This report provides a detailed overview of the

available information for these distinct therapeutic candidates, including their dosage and

administration guidelines where available, mechanisms of action, and relevant experimental

protocols.

RGX-111: A Gene Therapy for
Mucopolysaccharidosis Type I (MPS I)
RGX-111 is an investigational, one-time gene therapy designed for the treatment of

Mucopolysaccharidosis Type I (MPS I), a rare genetic disorder. It is being developed by

REGENXBIO.

Mechanism of Action: RGX-111 utilizes an adeno-associated virus vector (AAV9) to deliver a

functional copy of the human α-L-iduronidase (IDUA) gene directly to the central nervous

system (CNS). Patients with MPS I have a deficiency in the IDUA enzyme, leading to the

accumulation of glycosaminoglycans (GAGs) in tissues, which causes progressive damage. By

providing a correct copy of the IDUA gene, RGX-111 aims to enable the continuous production

of the essential enzyme within the CNS, thereby preventing or slowing the neurocognitive

decline associated with the disease.[1]
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Dosage and Administration: RGX-111 is administered as a single dose directly into the

cerebrospinal fluid (CSF) via an intracisternal or intrathecal injection.[2] This direct-to-CNS

approach is intended to bypass the blood-brain barrier.

Clinical Trial Protocols: The Phase I/II clinical trial (NCT03580083) is a multicenter, open-label,

dose-escalation study.[1][2]

Parameter Details

Indication Mucopolysaccharidosis Type I (MPS I)

Patient Population
Patients aged 4 months and older with evidence

of neurocognitive deficit.[2]

Dosage Cohorts

Two dose levels have been evaluated: 1.0x10¹⁰

genome copies per gram (GC/g) of brain mass

and 5.0x10¹⁰ GC/g of brain mass.[3]

Administration Single intracisternal injection.[2]

Immunosuppression

Patients receive an immunosuppressive

regimen for a period following administration to

manage potential immune responses to the AAV

vector.[3]

Primary Outcome Safety and tolerability.[1]

Experimental Workflow:
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Caption: RGX-111 Clinical Trial Workflow.

RX-111: An Anti-Inflammatory Small Molecule
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RX-111 is a small molecule inhibitor of protein binding to glycosaminoglycans (GAGs),

specifically heparan sulfate. It has demonstrated anti-inflammatory properties in preclinical

models.[4]

Mechanism of Action: RX-111 is a thieno[2,3-c]pyridine derivative that functions by inhibiting

the interaction between proteins and heparan sulfate on the cell surface.[4] This interaction is

crucial for the inflammatory process, including the rolling and adhesion of leukocytes to

endothelial cells. By blocking this binding, RX-111 can reduce the inflammatory response.[4]
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Caption: RX-111 Mechanism of Action.
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VB-111 (Ofranergene Obadenovec): An Anti-Cancer
Gene Therapy
VB-111 is a non-replicating adenovirus that carries a Fas-chimera transgene. It is being

investigated for the treatment of recurrent glioblastoma (rGBM) and other solid tumors.[5]

Mechanism of Action: VB-111 has a dual mechanism of action. Firstly, it selectively targets the

tumor vasculature, leading to the targeted apoptosis (cell death) of endothelial cells lining the

tumor's blood vessels. Secondly, it is designed to induce a tumor-specific immune response.[5]

Clinical Trial Protocols: A Phase I/II study evaluated the safety, tolerability, and efficacy of VB-

111 alone and in combination with bevacizumab in patients with recurrent glioblastoma.[5]

Parameter Details

Indication Recurrent Glioblastoma (rGBM)

Treatment Groups

1. Subtherapeutic dose escalation. 2. Limited

exposure (monotherapy until progression). 3.

Primed combination (monotherapy followed by

combination with bevacizumab upon

progression). 4. Unprimed combination (upfront

combination with bevacizumab).[5]

Primary Endpoint Median Overall Survival (OS).[5]

Key Finding

Patients primed with VB-111 monotherapy who

continued with the addition of bevacizumab after

progression showed a significant survival

advantage.[5]

COVALENT-111: A Clinical Study of BMF-219 for
Diabetes
COVALENT-111 is the designation for a Phase II clinical study of the investigational drug BMF-

219 in patients with type 2 diabetes.[6]
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Mechanism of Action of BMF-219: BMF-219 is an oral covalent small molecule designed to

inhibit menin. Menin is believed to act as a brake on the growth and turnover of pancreatic beta

cells. By inhibiting menin, BMF-219 is hypothesized to promote the regeneration of healthy

beta cells, potentially leading to improved glycemic control.[6]

Clinical Study Design: The COVALENT-111 study includes a dose-escalation phase followed

by an expansion phase.

Parameter Details

Indication Type 2 Diabetes

Drug BMF-219

Dose Escalation Phase Patients received treatment for 28 days.[6]

Expansion Phase
Selected dose levels (100mg and 200mg) will

be administered for up to 12 weeks.[6]

Key Observations

Patients have shown improved glycemic control

off-therapy, suggesting enhanced pancreatic

islet function.[6]

In conclusion, while information on a specific entity named "GXF-111" is not available, the

landscape of investigational therapies includes several compounds with similar "X-111"

designations. Each of these, including RGX-111, RX-111, VB-111, and the COVALENT-111

study of BMF-219, has a distinct mechanism of action, therapeutic target, and clinical

development program. Researchers and drug development professionals should carefully

distinguish between these different investigational agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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